molecular formula C8H6N2O2 B142033 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid CAS No. 136818-50-3

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Cat. No. B142033
M. Wt: 162.15 g/mol
InChI Key: DXMRZBGFYBCTLR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that is structurally related to several bioactive molecules and has been the subject of various synthetic and analytical studies. It is a derivative of pyrrolopyridine, a fused heterocyclic compound that is known for its presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones has been reported, leading to the formation of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Additionally, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showcasing the versatility of pyrrolopyridine scaffolds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been investigated using various spectroscopic and computational methods. For example, the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, a related compound, was studied using ab initio Hartree-Fock calculations, revealing insights into its conformational stability and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrrolopyridine derivatives participate in a variety of chemical reactions. The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, have been studied, demonstrating the reactivity of these compounds towards nucleophiles like 2,3-diaminopyridine . Moreover, the synthesis of 5-substituted 1H-pyrrolo[3,2-b]pyridines involved a copper iodide catalyzed cyclization, indicating the potential of pyrrolopyridines to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, the influence of substitution patterns on the anti-secretory activity, lipophilicity, and pKa value of 1H-pyrrolo[3,2-b]pyridines has been established, highlighting the importance of structural features on the biological activity of these compounds . Additionally, the structural characterization of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid revealed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acids, finding one compound with notable in vitro antibacterial activity. This research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in developing new antibacterial agents (Toja et al., 1986).

Synthetic Routes and Derivatives

Brodrick and Wibberley (1975) explored novel synthetic routes for creating various 1H-pyrrolo[2,3-b]pyridine derivatives. Their research opens up new possibilities for the synthesis and functionalization of this compound (Brodrick & Wibberley, 1975).

Catalytic Applications in Organic Synthesis

Suresh et al. (2013) demonstrated the use of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This application is significant in the field of organic synthesis, offering new avenues for creating complex organic compounds (Suresh et al., 2013).

Functionalization Reactions

Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine, showcasing its potential in creating diverse chemical structures (Yıldırım et al., 2005).

Applications in Agrochemicals and Functional Materials

Minakata, Itoh, Komatsu, and Ohshiro (1992) focused on the functionalization of 1H-pyrrolo[2,3-b]pyridine for applications in agrochemicals and functional materials. Their work shows the adaptability of this compound in various industrial applications (Minakata et al., 1992).

Molecular Probing in Auxin Physiology

Antolić, Kojić-Prodić, and Magnus (2000) used 1H-pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe in auxin physiology, providing insights into plant growth mechanisms (Antolić et al., 2000).

Pharmaceutical Research

Vadukoot et al. (2020) studied 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) inhibitors, demonstrating its significance in pharmaceutical research, particularly in CNS diseases (Vadukoot et al., 2020).

Safety And Hazards

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid is classified as Acute Tox. 4 Oral, indicating it is toxic if swallowed .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRZBGFYBCTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428006
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

CAS RN

136818-50-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Suresh, S Muthusubramanian… - Asian Journal of …, 2013 - Wiley Online Library
A series of 2‐aryl‐1‐(phenylsulfonyl)‐1H‐pyrrolo[2,3‐b]pyridines 3 were obtained by a palladium‐catalyzed decarboxylative Suzuki coupling of azaindole‐2‐carboxylic acid derivative 1…
Number of citations: 9 onlinelibrary.wiley.com
BM Johnson, AV Kamath, JE Leet, X Liu… - Drug metabolism and …, 2008 - ASPET
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) is a potent and selective vascular endothelial …
Number of citations: 6 dmd.aspetjournals.org
M Qian, K Zhou, Y Wu, Z Luo, Z Xiao, J Sun… - …, 2022 - Wiley Online Library
In this study, we designed and synthesized twelve bitopic ligands as dopamine D 2 receptor (D 2 R) agonists. The forskolin‐induced cAMP accumulation assay revealed that all the …
C Chaulet, C Croix, D Alagille, S Normand… - Bioorganic & medicinal …, 2011 - Elsevier
Several thalidomide analogues were synthesized and compared to thalidomide and its more active analogue, lenalidomide, for their ability to inhibit the production of the pro-…
Number of citations: 55 www.sciencedirect.com
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
RE Willette - Advances in Heterocyclic Chemistry, 1968 - Elsevier
Publisher Summary This chapter discusses the practical utility of various synthetic approaches to azaindoles to organize their properties. The only benzo derivatives to be considered …
Number of citations: 64 www.sciencedirect.com
HGF Richter, DR Adams, A Benardeau… - Bioorganic & medicinal …, 2006 - Elsevier
Further lead optimization efforts on previously described 1,2,3,4,10,10a-hexahydro-1H-pyrazino[1,2-a]indoles led to the new class of 5,5a,6,7,8,9-hexahydro-pyrido[3′,2′:4,5]pyrrolo[1,…
Number of citations: 47 www.sciencedirect.com
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org

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